Steroid sulfatase-IN-2 vs. Clinical Benchmark Irosustat (STX64): Comparative In Vitro Potency Assessment
Steroid sulfatase-IN-2 demonstrates an IC50 of 109.5 nM against STS in JEG-3 cell lysate assays . This represents a potency reduction of approximately 13.7-fold relative to the clinical-stage comparator Irosustat (STX64/667-COUMATE), which exhibits an IC50 of 8 nM in placental microsomal assay systems . It should be noted that this comparison employs different assay platforms (JEG-3 cell lysate versus placental microsomes), introducing variability in direct quantitative extrapolation. Additionally, both compounds share the sulfamate pharmacophore essential for irreversible STS inhibition via active-site sulfamoylation, yet their scaffold architectures differ substantially—Irosustat features a tricyclic coumarin core while Steroid sulfatase-IN-2 incorporates an adamantane-carboxamido phenyl motif—which may contribute to the observed potency differential .
| Evidence Dimension | In vitro STS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 109.5 nM |
| Comparator Or Baseline | Irosustat (STX64/BN83495/667-COUMATE): 8 nM |
| Quantified Difference | ~13.7-fold lower potency than Irosustat |
| Conditions | Target: JEG-3 cell lysate (0.001-10 µM, 1 hour incubation); Comparator: Human placental microsomal STS assay |
Why This Matters
This potency benchmark allows researchers to select Steroid sulfatase-IN-2 as a moderate-affinity tool compound where high-nM-range STS inhibition is desired—contrasting with Irosustat's low-nM potency that may be more suitable for studies requiring near-complete enzyme suppression.
